molecular formula C16H11N B11890935 2H-Indeno(4,5-h)isoquinoline CAS No. 522-43-0

2H-Indeno(4,5-h)isoquinoline

Cat. No.: B11890935
CAS No.: 522-43-0
M. Wt: 217.26 g/mol
InChI Key: JHCGFTKIMCQMHR-UHFFFAOYSA-N
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Description

2H-Indeno(4,5-h)isoquinoline is a polycyclic aromatic compound featuring a fused indene and isoquinoline system. Isoquinoline alkaloids are renowned for their diverse pharmacological activities, including analgesic, sedative, and cytotoxic effects . The indeno-isoquinoline framework likely imparts unique electronic and steric properties, making it a candidate for drug discovery and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nitrogen atom insertion into indenes using phenyliodine(III) diacetate (PIDA) and ammonium carbamate as the nitrogen source . This reaction is carried out under mild conditions and is compatible with various substitution patterns and functional groups.

Industrial Production Methods: Industrial production of 2H-Indeno(4,5-h)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2H-Indeno(4,5-h)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isoquinoline-1,3-diones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives with various substituents.

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their biological activities, and applications.

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

Compound Name Molecular Formula Structural Features Biological Activity/Application Source/Synthesis References
8,9-Dimethoxy-6,11,12,14-tetrahydro-6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline Not Provided Dioxolo and isoquinoline fused rings First reported in Yanhusuo; tetrahydroprotoberberine alkaloid Natural (Plant: Corydalis)
2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline C₁₁H₁₀N₄ Imidazole fused to isoquinoline Mutagenesis studies, analytical reference standard Synthetic
Thiazolo[4,5-h]isoquinoline Not Provided Thiazole fused to isoquinoline Hybrid heteroaromatic synthesis Pd-catalyzed C–H arylation
N-Ethylanhalonine (1,3-Dioxolo[4,5-h]isoquinoline derivative) C₁₂H₁₅NO₃ Methoxy, methyl, and dioxolo groups Alkaloid with potential CNS effects Natural (Cacti)
Isoboldine (Aporphine isoquinoline) C₁₉H₂₁NO₄ Aporphine core with hydroxyl/methoxy groups Sedative, antioxidant Natural (Plant: Neolitsea)

Structural and Functional Analysis

Tetrahydroprotoberberine Alkaloids Example: 8,9-Dimethoxy-6aH-dioxolo-isoquinoline (). Features: Fused dioxolo and isoquinoline rings with methoxy substituents. Activity: Found in Yanhusuo, a traditional Chinese medicinal plant, and linked to analgesic properties .

Imidazo-Isoquinoline Derivatives Example: 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline (). Features: Imidazole ring fused at the 4,5-position of isoquinoline. Activity: Used as a mutagenesis research tool due to structural similarity to heterocyclic amines (e.g., IQ). Serves as an analytical standard for detecting food mutagens . Comparison: The imidazole fusion introduces a basic nitrogen, enhancing intermolecular interactions compared to indeno-isoquinoline.

Dioxolo-Isoquinoline Alkaloids Example: N-Ethylanhalonine (). Features: Methoxy and methyl-substituted dioxolo-isoquinoline. Comparison: The 1,3-dioxolane ring increases metabolic stability, a feature absent in 2H-indeno-isoquinoline.

Thiazolo-Isoquinoline Hybrids Example: Thiazolo[4,5-h]isoquinoline (). Features: Thiazole fused to isoquinoline via C–H arylation. Synthesis: Prepared via palladium-catalyzed cyclization, demonstrating modular synthesis routes for heteroaromatics . Comparison: The sulfur atom in thiazole may confer distinct electronic properties compared to the all-carbon indeno system.

Aporphine and Pavine Alkaloids Example: Isoboldine (). Features: Tetracyclic aporphine core with hydroxyl/methoxy groups. Activity: Exhibits sedative and antioxidant effects, highlighting the pharmacological diversity of isoquinoline frameworks .

Key Findings and Implications

  • Structural Diversity : Fused heterocycles (e.g., imidazole, thiazole, dioxolane) modulate bioavailability, electronic properties, and target selectivity.
  • Natural vs. Synthetic: Natural derivatives (e.g., tetrahydroprotoberberines) often exhibit complex substitution patterns, while synthetic analogs (e.g., imidazo-isoquinoline) enable precise functionalization for mechanistic studies.
  • Pharmacological Potential: Isoquinoline derivatives are privileged structures in drug discovery, with activities spanning CNS modulation, cytotoxicity, and mutagenesis .

Biological Activity

2H-Indeno(4,5-h)isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The primary biological activity of this compound is attributed to its role as an inhibitor of topoisomerase I , an enzyme essential for DNA replication and transcription. By inhibiting this enzyme, the compound disrupts the DNA repair process in cancer cells, leading to cell death. This mechanism is similar to that of established anticancer agents like camptothecin .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can significantly influence its biological activity. For instance, the introduction of methoxy groups on the indenone ring has been shown to enhance the compound's potency against various cancer cell lines. A systematic study revealed that compounds with multiple methoxy substituents exhibited improved antiproliferative activity .

Anticancer Activity

A notable study evaluated the antiproliferative effects of various indenoisoquinoline derivatives against approximately 55 different human cancer cell lines. The results indicated that certain analogues with specific structural modifications displayed GI50 values (the concentration required to inhibit cell growth by 50%) below 1 μM, suggesting potent anticancer properties. For example, one analogue with three methoxy groups on the indenone ring demonstrated superior activity compared to others .

Nitration Effects

Further investigations into nitrated analogues of indenoisoquinolines revealed that nitration significantly enhances biological activity. The study found that a single nitro group on the isoquinoline ring combined with methoxy groups on the indenone ring resulted in compounds with increased topoisomerase I inhibition and antiproliferative effects . This highlights the importance of electronic and steric factors in optimizing drug efficacy.

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

Compound Mechanism GI50 (μM) Notes
This compoundTopoisomerase I inhibitor< 1Potent against various cancer cell lines
Nitrated IndenoisoquinolineEnhanced topoisomerase inhibition< 0.5Significant increase in potency with nitration
CamptothecinTopoisomerase I inhibitor< 1Established anticancer agent

Q & A

Basic Research Questions

Q. What are the key structural features of 2H-Indeno(4,5-h)isoquinoline that influence its chemical reactivity?

Q. What spectroscopic methods are optimal for confirming the structure of this compound derivatives?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves crystal packing and bond angles, particularly useful for confirming fused-ring systems and substituent positions .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon hybridization. NOESY correlations can clarify spatial arrangements in complex derivatives.
  • Mass Spectrometry (HRMS): Validates molecular formulas, especially for novel derivatives.
  • IR Spectroscopy: Detects functional groups (e.g., carbonyls in oxidized derivatives) .

Q. What synthetic routes are reported for unsubstituted isoquinoline cores, and how can they be adapted for this compound?

Methodological Answer: Classic methods include:

  • Weissgerber’s method: Selective extraction of coal tar via acid-base partitioning .
  • Cinnamaldehyde condensation: Forms isoquinoline precursors via oxime intermediates .
    For this compound, cyclization strategies using indene precursors (e.g., Diels-Alder reactions) or transition-metal-catalyzed annulation can fuse the indeno and isoquinoline moieties. Post-synthetic modifications (e.g., chlorination at position 5) require careful optimization of reaction conditions to avoid ring degradation .

Advanced Research Questions

Q. How can researchers address contradictory data in the reduction potentials of substituted isoquinoline derivatives during photocatalyst design?

Methodological Answer: Contradictions often arise from substituent electronic effects. For example, 6-NH2_2-substituted isoquinolines exhibit lower reduction potentials (−3.26 V) compared to 6-CN derivatives (−2.51 V) due to electron-donating vs. withdrawing groups. To resolve discrepancies:

  • Computational Validation: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • Experimental Screening: Cyclic voltammetry under standardized conditions (e.g., non-aqueous solvents, Ag/AgCl reference) validates trends. Correlate results with photocatalytic yields (e.g., 64% for 6-NH2_2 vs. 32% for 6-CN in borylation reactions) .

Q. In designing isoquinoline-based kinase inhibitors, how can fragment merging strategies overcome activity limitations?

Methodological Answer: Fragment merging combines pharmacophores from active derivatives. For example:

  • Position-Specific Substitution: Merging 4- and 6-substituted isoquinolines enhances kinase inhibition (mid-nanomolar IC50_{50}).
  • 5,7-Disubstitution: Improves potency to sub-nanomolar levels by optimizing steric and electronic interactions with the ATP-binding pocket. Validate via:
    • Molecular Docking: Assess binding poses with kinases (e.g., protein kinase C).
    • In Vivo Models: Test efficacy in rheumatoid arthritis models using disease-modifying metrics (e.g., cytokine reduction) .

Q. How do computational models predict the impact of substituent groups on the antimalarial activity of isoquinoline derivatives?

Methodological Answer:

  • 2D-QSAR Models: Relate substituent descriptors (e.g., logP, molar refractivity) to IC50_{50} values against Plasmodium falciparum.
  • ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity. For instance, methyl groups at position 8 improve metabolic stability but may increase hepatotoxicity risk.
  • Molecular Dynamics (MD): Simulate interactions with targets (e.g., PfPMT enzyme) to prioritize derivatives with prolonged binding .

Q. What methodologies reconcile discrepancies between in silico toxicity predictions and experimental mutagenicity data for isoquinoline scaffolds?

Methodological Answer:

  • PROTOX and Lazar: Predict toxicity classes (e.g., naphthalene: Class 4 vs. isoquinoline: Class 6).
  • Mini-Ames Assay: Experimental validation using Salmonella strains (e.g., TA98) to detect frameshift mutations. For example, isoquinoline shows lower mutagenicity than naphthalene, aligning with computational non-toxicity predictions .

Properties

CAS No.

522-43-0

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

7H-indeno[4,5-h]isoquinoline

InChI

InChI=1S/C16H11N/c1-2-11-4-7-15-14(13(11)3-1)6-5-12-8-9-17-10-16(12)15/h1-8,10H,9H2

InChI Key

JHCGFTKIMCQMHR-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC3=C4C=CC=C4C=CC3=C2C=N1

Origin of Product

United States

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